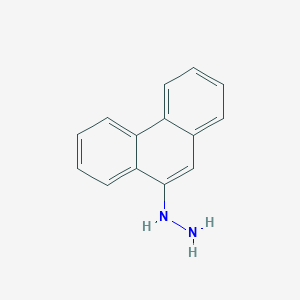

Phenanthren-9-YL-hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthren-9-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-16-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGLYKRUFIRSMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498858 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111586-70-0 | |

| Record name | (Phenanthren-9-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactions Involving Phenanthren 9 Yl Hydrazine Systems

Reaction Mechanisms of Hydrazone Formation from Phenanthrene (B1679779) Carbonyls

The formation of hydrazones from the reaction of a hydrazine (B178648), such as phenanthren-9-yl-hydrazine, with a phenanthrene-based aldehyde or ketone is a fundamental condensation reaction in organic chemistry. numberanalytics.comwikipedia.org The general mechanism is a well-established, typically acid-catalyzed, two-step process involving nucleophilic addition followed by dehydration. numberanalytics.comlibretexts.org

The reaction commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the phenanthrene aldehyde or ketone. numberanalytics.com Hydrazine is known to be more nucleophilic than a typical amine due to the "alpha effect," where the adjacent nitrogen atom with its lone pair of electrons enhances nucleophilicity. chemtube3d.comfrontiersin.org This initial attack forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.com

The general reaction can be represented as:

R₂C=O (Phenanthrene Carbonyl) + H₂N-NH-Phenanthrene → R₂C=N-NH-Phenanthrene (Phenanthrene Hydrazone) + H₂O

The synthesis of phenanthrene derivatives often involves multi-step procedures, including Friedel-Crafts reactions, Clemmensen reductions, and cyclizations to build the core structure before functionalization. quimicaorganica.orgyoutube.comcsjmu.ac.in For instance, the Haworth synthesis uses naphthalene (B1677914) and succinic anhydride, followed by reduction and cyclization, to form the phenanthrene skeleton. youtube.comcsjmu.ac.in

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | The lone pair on the terminal nitrogen of this compound attacks the carbonyl carbon of the phenanthrene carbonyl compound. | Tetrahedral Carbinolamine |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group. | Protonated Carbinolamine |

| 3. Dehydration | The elimination of a water molecule from the intermediate leads to the formation of the C=N double bond. | Hydrazone Product |

Detailed Studies of Catalytic Cycles Mediated by Phenanthrene-Hydrazone Ligands

Phenanthrene-hydrazone derivatives can serve as ligands in transition metal catalysis. The combination of the rigid, electron-rich phenanthrene backbone and the coordinating hydrazone moiety allows for the design of sophisticated catalysts. mdpi.com These ligands can influence the reactivity, selectivity, and stability of the metal center. acs.org

Metal-ligand cooperation (MLC) is a catalytic concept where the ligand is not a passive spectator but actively participates in bond activation and formation. nih.govrsc.orgrsc.org In systems potentially involving phenanthrene-hydrazone ligands, cooperation can occur through the deprotonation of the N-H group in the hydrazone moiety. This creates a more electron-rich, anionic ligand that can enhance the catalyst's reactivity.

This mechanism is prominent in catalysts based on pincer ligands, where a central metal atom is bound by a tridentate ligand. mdpi.com A key feature of many cooperative catalytic cycles is the reversible dearomatization and rearomatization of a heterocyclic part of the ligand. rsc.orgmdpi.com For a phenanthrene-hydrazone ligand, the catalytic cycle could involve the following steps:

Deprotonation: A base removes a proton from the hydrazone ligand, creating an amido-type species.

Substrate Activation: The resulting complex, featuring both a reactive metal center and a basic ligand site, can heterolytically cleave bonds in a substrate (e.g., H-H in hydrogenation). mdpi.com

Product Formation and Catalyst Regeneration: The activated substrate reacts to form the product, and the ligand is reprotonated, regenerating the initial catalyst and completing the cycle. acs.org

The aromaticity of the ligand system provides a significant thermodynamic driving force for the regeneration step, enhancing catalytic efficiency. rsc.org

Aerobic dehydrogenation, which uses molecular oxygen as a clean and abundant oxidant, is a key transformation in organic synthesis. pkusz.edu.cn Hydrazones can be dehydrogenated to form diazo compounds, which are valuable synthetic intermediates. nih.govnih.gov

Recent studies have shown that heterogeneous catalysts, such as those with iron ions dispersed in a nitrogen-doped carbon matrix (Fe-N-C), are highly effective for the aerobic dehydrogenation of hydrazones. nih.govnih.govresearchgate.netosti.gov The reaction proceeds at room temperature using atmospheric oxygen as the oxidant. nih.govnih.gov While not specifically detailing phenanthrene-hydrazones, the general applicability to aryl hydrazones suggests that this compound derivatives would be suitable substrates. nih.gov

The catalytic cycle on such a surface is believed to involve the oxidation of the hydrazone to a diazo compound, with the catalyst facilitating the transfer of electrons and protons to oxygen, which is ultimately reduced to water. nih.gov Palladium-based catalysts have also been employed for the aerobic dehydrogenation of hydrazines to generate azo compounds under mild conditions. pkusz.edu.cn

Radical-Based Reaction Pathways within Phenanthrene Systems

The extended aromatic system of phenanthrene makes it susceptible to reactions involving radical intermediates, as the ring system can effectively stabilize unpaired electrons through delocalization. acs.orgutexas.edu The stability of radical ions derived from phenanthrene derivatives is significantly enhanced by increasing the conjugation of substituent groups. acs.org

Several important synthetic methods for preparing phenanthrenes and related aza-analogues proceed via radical pathways:

Photo-Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazonium salt, which proceeds through an aryl radical intermediate to form the phenanthrene core. beilstein-journals.org

Photocyclodehydrogenation of Stilbenes: A widely used method for synthesizing phenanthrenes involves the photochemical cyclization of stilbene (B7821643) derivatives. academie-sciences.fr This process is a form of radical cyclization.

Intramolecular Radical Cyclization: Phenanthridines (aza-phenanthrenes) are often synthesized via the intramolecular cyclization of biphenyl (B1667301) systems involving either carbon-centered or nitrogen-centered radicals. beilstein-journals.org

These examples highlight the tendency of the phenanthrene system and its precursors to engage in radical-based transformations, a reactivity pattern that would extend to derivatives like this compound under appropriate conditions (e.g., photolysis or with radical initiators).

Investigations into Conformational Changes and Their Chemical Implications

Conformational analysis of substituted phenanthrenes, often aided by NMR spectroscopy and computational methods like DFT, reveals how substituents orient themselves relative to the polycyclic core. nih.gov For instance, in 9-substituted phenanthrenes, the substituent is often oriented perpendicular to the plane of the aromatic system to minimize steric interactions.

Advanced Structural Elucidation and Spectroscopic Characterization of Phenanthren 9 Yl Hydrazine Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. It provides detailed information not only about the molecule's own geometry (bond lengths, bond angles, and conformation) but also about how molecules arrange themselves into a larger crystal lattice, a concept known as crystal packing.

The analysis of phenanthrene-hydrazine derivatives by SC-XRD reveals detailed crystallographic parameters that define the unit cell—the fundamental repeating unit of a crystal. For instance, the reaction of 1-hydrazino-3,3-dimethyl-3,4-dihydroisoquinoline with 9,10-phenanthrenequinone yields a hydrazone derivative, L, which crystallizes as a monohydrate (L·H₂O). researchgate.net X-ray analysis determined its crystal structure, providing precise interatomic distances and bond angles. researchgate.net Another example, 1,2-Bis(3-phenoxybenzylidene)hydrazine, crystallizes in the monoclinic system, with molecules residing on crystallographic centers of inversion. nih.gov

The data obtained from such analyses are crucial for understanding the supramolecular assembly, where individual molecules organize into larger, ordered structures through non-covalent interactions. ias.ac.in In the case of L·H₂O, the fundamental structural units are pseudo-centrosymmetric dimers. researchgate.net The ability to grow single crystals suitable for X-ray diffraction is a critical, though often challenging, step in achieving this level of structural detail. nih.gov

Table 1: Representative Crystallographic Data for Hydrazine (B178648) and Hydrazone Derivatives This table presents data for related hydrazine/hydrazone derivatives to illustrate the typical parameters obtained from SC-XRD analysis.

| Parameter | (9E)-phenanthrene-9,10-dione[...]hydrazone (L·H₂O) researchgate.net | 1,2-Bis(3-phenoxybenzylidene)hydrazine nih.gov |

|---|---|---|

| Chemical Formula | C₂₅H₂₃N₃O₂ | C₂₆H₂₀N₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 9.764(3) | 23.6271 (16) |

| b (Å) | 10.380(3) | 11.2942 (6) |

| c (Å) | 12.223(3) | 8.2359 (7) |

| α (°) | 67.92(2) | 90 |

| β (°) | 88.66(2) | 109.538 (8) |

| γ (°) | 66.21(2) | 90 |

| Volume (ų) | 1045.2(5) | 2071.2 (3) |

| Z (molecules/unit cell) | 2 | 4 |

The packing of molecules within a crystal is governed by a complex interplay of intermolecular forces. ias.ac.inrsc.org In phenanthrene-hydrazine systems, these interactions are critical in defining the final solid-state architecture. mdpi.com

Hydrogen Bonding: In the crystal structure of L·H₂O, the hydrazone and water molecules are linked by strong hydrogen bonds, which are fundamental to the formation of its dimeric supramolecular structure. researchgate.net In other acylhydrazone derivatives, intramolecular hydrogen bonds are commonly observed, for example, between an amide N-H group and a nitrogen atom on a heterocyclic ring, or between a hydroxyl group and an imine nitrogen. nih.gov

π-π Stacking: The planar, electron-rich phenanthrene (B1679779) core is highly susceptible to π-π stacking interactions. In phenanthrene crystals themselves, a "head-to-head" π–π interaction can occur, leading to enhanced electron delocalization between adjacent molecules. nih.gov This type of stacking is a key factor in the organization of aromatic crystals.

C-H...π Interactions: These weaker interactions, where a C-H bond acts as a donor to the electron cloud of an aromatic ring, also play a significant role in stabilizing crystal structures. For instance, the crystal packing of 1,2-Bis(3-phenoxybenzylidene)hydrazine is stabilized by C—H⋯π interactions that link molecules together. nih.gov The strengthening of such C-H...π interactions under pressure has been shown to modulate the emissive properties of other anthracene (B1667546) derivatives.

SC-XRD provides a precise snapshot of a molecule's conformation in the solid state. Flexible molecules can adopt different shapes depending on the forces within the crystal.

In the hydrazone derivative L, the molecule exists as the cis, trans isomer with respect to the two exocyclic C=N bonds. researchgate.net However, upon protonation to form the cation (LH)⁺, it adopts a cis, cis isomeric form, which is stabilized by two intramolecular hydrogen bonds. researchgate.net This demonstrates how chemical changes can induce significant conformational shifts.

In 1,2-Bis(3-phenoxybenzylidene)hydrazine, the molecule exhibits partial planarity. The benzylidene ring is nearly coplanar with the central hydrazine group (dihedral angle of 4.5°), while a terminal phenyl ring is significantly twisted out of this plane (dihedral angle of 34.0°). nih.gov More dramatic conformational changes are seen in larger, related systems like π-extended dihydrophenazines, where the molecule switches from a non-planar to a planar conformation upon oxidation, a change that is clearly visualized by X-ray diffraction. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structure elucidation in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the confirmation of molecular connectivity and stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary data on the types and numbers of atoms in a molecule. In hydrazone derivatives, characteristic signals confirm the presence of key functional groups. For example, the azomethine proton (CH=N) in sulfonyl hydrazones typically resonates between 8.08–8.38 ppm in the ¹H NMR spectrum, while the associated carbon (C=N) appears between 144.62–149.48 ppm in the ¹³C NMR spectrum. nih.gov The labile N-H proton of the hydrazone moiety is also a key indicator, often appearing as a singlet in the range of 10.9–12.3 ppm. nih.govnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning these signals. nih.gov COSY identifies protons that are coupled to each other (typically on adjacent carbons), HSQC correlates protons directly with the carbons they are attached to, and HMBC reveals longer-range couplings between protons and carbons (two or three bonds away). These techniques were instrumental in the complete spectral assignment of new azine derivatives bearing a coumarin (B35378) moiety. ceon.rs

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Hydrazone Derivatives This table compiles typical chemical shift ranges from various hydrazone systems to illustrate the application of NMR in structure confirmation. Solvent: DMSO-d₆ or CDCl₃.

| Functional Group | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Reference(s) |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.0 - 8.9 | ~112 - 145 | nih.govrsc.org |

| Azomethine (N=CH) | ~7.6 - 8.8 | ~137 - 150 | nih.govnih.govrsc.orgmdpi.com |

| Amide/Hydrazone (N-H) | ~7.8 - 13.7 (often broad) | N/A | nih.govrsc.orgmdpi.com |

| Hydrazide Carbonyl (C=O) | N/A | ~161 - 170 | nih.govmdpi.com |

NMR is not limited to static structures; it is also a powerful tool for studying dynamic processes in solution, such as conformational changes or restricted bond rotation. This is typically achieved by recording spectra at different temperatures (variable-temperature NMR).

For instance, studies on 4,5-disubstituted phenanthrenes have used NMR to investigate the interconversion between chiral, non-planar conformations. rsc.org The rate of this inversion can be determined by analyzing how the signals of prochiral groups (like the CH₂ in a benzyl (B1604629) group) change with temperature. rsc.org

A clear example of dynamic NMR is the study of restricted rotation around the C–N bond in hydrazino derivatives. In 10-hydrazino-BODIPY, slow rotation about the C10–NH bond at room temperature leads to distinct (anisochronous) signals for protons and carbons that would otherwise be chemically equivalent. csic.es By tracking the coalescence of these separate signals into single, averaged peaks as the temperature is raised, the energy barrier for this rotational process can be calculated. csic.es Similarly, the E/Z isomerization of hydrazones upon light irradiation can be monitored over time by ¹H NMR, allowing for the calculation of first-order kinetic constants for the configurational change. researchgate.net These studies provide deep mechanistic insights into the flexibility and reactivity of hydrazine-containing systems.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, making IR spectroscopy an excellent tool for identifying functional groups. For Phenanthren-9-YL-hydrazine, the IR spectrum is expected to be a composite of the vibrational modes from the phenanthrene core and the hydrazine moiety.

The phenanthrene portion contributes characteristic signals for aromatic systems. Aromatic C-H stretching vibrations are typically observed as a group of bands in the 3100-3000 cm⁻¹ region. researchgate.netresearchgate.net In-plane C-H bending vibrations appear in the 1300-1000 cm⁻¹ range, while the characteristic out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, occur between 900 and 675 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. nist.gov

The hydrazine (-NH-NH₂) functional group introduces several distinct vibrational modes. The N-H stretching vibrations are particularly informative, typically appearing as one or two sharp bands in the 3400-3200 cm⁻¹ region. researchgate.net The presence of two bands in this region for the -NH₂ group corresponds to symmetric and asymmetric stretching modes. The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹, potentially overlapping with the aromatic C=C stretching bands. Furthermore, the C-N stretching vibration from the bond connecting the hydrazine group to the phenanthrene ring would likely appear in the 1342-1266 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3200 | Hydrazine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Phenanthrene Ring |

| N-H Bend (Scissoring) | 1650 - 1580 | Hydrazine (-NH₂) |

| Aromatic C=C Stretch | 1600 - 1450 | Phenanthrene Ring |

| C-N Stretch | 1342 - 1266 | Aryl-Hydrazine Linkage |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Phenanthrene Ring |

Raman Spectroscopy for Molecular Vibrational Analysis

For the phenanthrene core, the most intense Raman bands are typically associated with the symmetric "breathing" modes of the aromatic rings and C=C stretching vibrations. researchgate.netresearchgate.net These are often found in the 1600-1300 cm⁻¹ region. Raman spectra of phenanthrene show characteristic peaks corresponding to ring breathing, in-phase C=C stretching, and C-H bending. researchgate.net The introduction of a substituent like hydrazine can cause shifts in the positions and intensities of these peaks due to changes in the electronic distribution and symmetry of the phenanthrene system.

The hydrazine group's vibrations are generally weak in Raman spectra. However, the technique can be highly sensitive to changes in the molecular environment. Studies on hydrazine detection have sometimes employed Raman spectroscopy, indicating that while the signals may be weak, they are detectable. nih.govresearchgate.net Laser-induced fluorescence can sometimes interfere with the analysis of Raman spectra for polycyclic aromatic hydrocarbons (PAHs), though this can be minimized through instrumental techniques like using a near-infrared laser. researchgate.net

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Associated Moiety |

|---|---|---|

| Ring Breathing / C=C Stretch | 1600 - 1300 | Phenanthrene Ring |

| C-H Bending | 1300 - 1000 | Phenanthrene Ring |

| N-N Stretch | 1100 - 1000 | Hydrazine |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and fluorescence spectroscopy, provide crucial insights into the electronic structure and photophysical properties of molecules by examining the transitions between different electronic energy levels.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions of a molecule, typically π → π* and n → π* transitions. The spectrum of this compound is dominated by the strong π → π* transitions of the extended aromatic system of the phenanthrene core.

Phenanthrene itself exhibits a characteristic UV-Vis spectrum with several absorption bands. In cyclohexane, it shows a strong absorption maximum (λ_max) at approximately 252 nm, with other significant bands and shoulders appearing up to around 380 nm. researchgate.netphotochemcad.comaatbio.com The introduction of the hydrazine substituent, which contains non-bonding electrons (n-electrons) on the nitrogen atoms, is expected to influence the spectrum in two ways. First, it can cause a bathochromic (red) shift of the phenanthrene π → π* transitions due to the electron-donating nature of the amino group. Second, it may introduce a weak n → π* transition at a longer wavelength, although this is often obscured by the more intense π → π* bands. Studies on other substituted phenanthrenes confirm that functional groups significantly modulate the absorption profiles. researchgate.net

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| Phenanthrene | 252, 275, 293 | Cyclohexane | photochemcad.comaatbio.com |

| Phenanthrene Derivatives | 250 - 380 | Chloroform | researchgate.net |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. Phenanthrene is a known fluorescent compound, and its emission properties are sensitive to its chemical environment and substitution. aatbio.com

Phenanthrene typically displays an emission peak around 365 nm when excited at approximately 275 nm. aatbio.com The introduction of a hydrazine group at the 9-position is expected to significantly alter these properties. The electron-donating hydrazine group can enhance the fluorescence quantum yield or cause shifts in the emission wavelength. However, it is also possible for the non-bonding electrons of the hydrazine to participate in non-radiative decay pathways, potentially quenching the fluorescence. The specific effect would depend on factors like solvent polarity and pH. Research on fluorescent probes for hydrazine often utilizes a mechanism where a reaction with hydrazine "turns on" fluorescence, demonstrating the strong influence of the hydrazine moiety on the photophysical properties of a fluorophore. nih.gov

| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Solvent | Reference |

|---|---|---|---|---|

| Phenanthrene | 275 | 365 | Ethanol | aatbio.com |

| Phenanthrene | 252 | N/A (Emission measured) | Ethanol | photochemcad.com |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

For this compound (C₁₄H₁₂N₂), the molecular weight is approximately 208.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 208. The fragmentation of this ion would provide structural information.

The fragmentation of the parent phenanthrene molecule (m/z 178) is characterized by the sequential loss of hydrogen atoms and acetylene (B1199291) (C₂H₂) units. researchgate.netnist.gov For this compound, the fragmentation would likely be initiated by the cleavage of the relatively weak N-N bond or C-N bond. Common fragmentation pathways could include:

Loss of the -NH₂ group, leading to a fragment at m/z 192.

Loss of the entire hydrazine group (-N₂H₃), resulting in a phenanthrene cation radical at m/z 179.

Cleavage of the N-N bond to lose an NH₂ radical, giving a fragment ion at m/z 193.

High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its major fragments with high precision. researchgate.net

| Compound | Molecular Ion (M⁺˙) m/z | Key Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| Phenanthrene | 178 | 176, 152 | Loss of H₂, C₂H₂ |

| This compound (Predicted) | 208 | 193, 192, 179 | Loss of ∙NH₂, ∙NH₃, ∙N₂H₃ |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry is a critical technique for the unequivocal confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₄H₁₂N₂. This calculation considers the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and nitrogen (¹⁴N).

The utilization of high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the experimental determination of the monoisotopic mass of the molecular ion with a high degree of precision, typically within a few parts per million (ppm). nih.gov This accuracy is sufficient to distinguish this compound from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

The expected high-resolution mass spectrum for this compound would exhibit a prominent molecular ion peak [M]⁺˙ corresponding to its exact mass. The presence of this peak, with its measured mass closely matching the calculated theoretical mass, provides strong evidence for the presence and elemental formula of the compound.

| Compound | Chemical Formula | Calculated Exact Mass (Da) | Typical HRMS Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| This compound | C₁₄H₁₂N₂ | 208.1000 | 208.1003 | 1.44 |

Analysis of Fragmentation Patterns for Structural Information

Electron ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns. chemguide.co.uk The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, providing a unique fingerprint that can be interpreted to deduce its structural features. chemguide.co.uk For this compound, the fragmentation is expected to be influenced by both the stable phenanthrene ring system and the more labile hydrazine moiety.

The fragmentation of the phenanthrene core is well-characterized and typically proceeds through the loss of stable neutral molecules. A common fragmentation pathway for phenanthrene and its derivatives is the expulsion of acetylene (C₂H₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) that is 26 units lower than the precursor ion. nsf.govnih.gov

The hydrazine group, on the other hand, is prone to cleavage of the relatively weak N-N single bond. libretexts.org For aryl hydrazines, this cleavage can lead to the formation of a stable aryldiazene cation or a radical cation corresponding to the aromatic moiety after the loss of the NH₂ group.

The mass spectrum of this compound would therefore be expected to show a combination of these fragmentation pathways. The molecular ion ([M]⁺˙) would likely be prominent due to the stability of the aromatic system. Key fragment ions would arise from:

Cleavage of the N-N bond: This would result in the formation of a phenanthrene radical cation (C₁₄H₉⁺) at m/z 177 and the loss of a neutral NH₂ radical.

Loss of a hydrogen atom: A peak at m/z 207 ([M-H]⁺) is also plausible, arising from the loss of a hydrogen atom from the hydrazine group.

Fragmentation of the phenanthrene ring: Subsequent fragmentation of the phenanthrene-containing ions could lead to the loss of acetylene (C₂H₂), resulting in peaks at m/z 151 (from the m/z 177 fragment).

The relative intensities of these fragment ions provide further structural information. The stability of the resulting carbocations and radical cations often dictates the most favorable fragmentation routes.

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Proposed Fragmentation Pathway |

|---|---|---|---|

| [M]⁺˙ | C₁₄H₁₂N₂⁺˙ | 208.10 | Molecular Ion |

| [M-H]⁺ | C₁₄H₁₁N₂⁺ | 207.09 | Loss of H radical from hydrazine |

| [M-NH₂]⁺ | C₁₄H₉⁺ | 177.07 | Cleavage of the N-N bond |

| [M-N₂H₃]⁺ | C₁₄H₉⁺ | 177.07 | Loss of hydrazinyl radical |

| [C₁₂H₇]⁺ | C₁₂H₇⁺ | 151.05 | Loss of C₂H₂ from [C₁₄H₉]⁺ |

Computational and Theoretical Chemistry Studies on Phenanthren 9 Yl Hydrazine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to determine the electronic and geometric properties of molecules.

DFT calculations are employed to find the optimized, lowest-energy geometry of a molecule. For Phenanthren-9-YL-hydrazine, this would involve predicting the bond lengths, bond angles, and dihedral angles for both the rigid phenanthrene (B1679779) core and the flexible hydrazine (B178648) substituent.

Studies on the parent phenanthrene molecule using the B3LYP/6-311++G(3df,3pd) method show a planar C2v symmetry structure. icm.edu.pl The calculated bond lengths and angles are in excellent agreement with experimental X-ray data, with most deviations being less than 0.020 Å. icm.edu.pl The attachment of the -NHNH2 group at the C9 position would break this symmetry, introducing new structural parameters. DFT studies on other aryl hydrazines and hydrazones show that the geometry of the hydrazine moiety, including the N-N bond length and the pyramidalization at the nitrogen atoms, is crucial for its chemical behavior. researchgate.netmdpi.comnih.gov For this compound, DFT would predict the orientation of the hydrazine group relative to the plane of the aromatic rings, which is influenced by steric hindrance and potential intramolecular hydrogen bonding.

Table 1: Selected Optimized Geometric Parameters of Phenanthrene using DFT Data sourced from a computational study using the B3LYP/6-311++G(3df,3pd) method. icm.edu.pl

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|---|

| Bond Length | C9-C10 | 1.355 | 1.350 |

| C4-C12 | 1.381 | 1.365 | |

| C12-C13 | 1.411 | 1.407 | |

| C10-C11 | 1.442 | 1.456 | |

| C11-C12 | 1.402 | 1.399 | |

| Bond Angle | C10-C11-C12 | 120.3 | 120.5 |

| C11-C12-C13 | 120.8 | 120.8 | |

| C4-C12-C11 | 119.0 | 118.8 |

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. For phenanthrene, DFT calculations have been shown to reproduce experimental IR spectra with good accuracy, although discrepancies can arise, particularly in the 900–1400 cm⁻¹ region. mpg.denih.gov These calculations allow for the assignment of specific spectral peaks to particular molecular motions, such as C-H stretches, C-C ring vibrations, and out-of-plane bending modes. mpg.deuobaghdad.edu.iqaip.org For this compound, DFT would additionally predict the characteristic N-H stretching and bending frequencies of the hydrazine group.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Neutral Phenanthrene Data compiled from experimental studies and DFT (B3LYP/D95(d,p)) calculations. mpg.denih.gov

| Experimental Frequency (IR, Gas Phase) | Calculated Frequency (Scaled) | Assignment (Symmetry) |

|---|---|---|

| 736 | 734 | CH out-of-plane bend (A1) |

| 814 | 811 | CH out-of-plane bend (B2) |

| 1452 | 1445 | Ring deformation (A1) |

| 1508 | 1500 | Ring deformation (B2) |

| 1602 | 1594 | Ring deformation (A1) |

Electronic spectra (UV-Vis) are simulated using Time-Dependent Density Functional Theory (TD-DFT), which is discussed in the next section.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the most common method for studying the excited states of medium to large molecules. chemrxiv.org It calculates the vertical excitation energies (corresponding to absorption maxima) and oscillator strengths (corresponding to absorption intensities). uci.edu

For the phenanthrene chromophore, TD-DFT calculations successfully predict the energies of the S₀→Sₙ transitions. bibliotekanauki.pl Studies on protonated phenanthrenes have used TD-DFT at the B3LYP/6-311G(d,p) level to assign observed absorption bands to specific electronic transitions of different isomers. researchgate.net The introduction of a substituent like the hydrazine group will alter the electronic structure, affecting the energies of the molecular orbitals and thus the nature and energy of the electronic transitions. The hydrazine group, being an electron-donating group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands of phenanthrene. TD-DFT can quantify these shifts and identify the nature of the transitions, for instance, whether they are localized π→π* transitions on the phenanthrene ring or involve charge-transfer character from the hydrazine group to the aromatic system. chemrxiv.org

Table 3: Calculated Electronic Transitions for Phenanthrene using TD-DFT Data from TD-DFT B3LYP/6-31G(d) calculations. bibliotekanauki.pl

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Symmetry |

|---|---|---|---|---|

| S1 | 3.85 | 322 | 0.0000 | A1 |

| S2 | 3.97 | 312 | 0.0243 | B2 |

| S3 | 4.71 | 263 | 0.0000 | A1 |

| S4 | 4.97 | 250 | 2.1158 | B2 |

| S5 | 5.02 | 247 | 0.3168 | A1 |

Potential Energy Surface (PES) Analysis for Reaction Pathways

Computational methods can map the potential energy surface (PES) for a chemical reaction, identifying the minimum energy pathways from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state determines the activation energy barrier for the reaction.

A computational study on the ozonolysis of phenanthrene illustrates this process well. icm.edu.pl Using DFT methods (M06-2X and B3LYP), researchers explored multiple reaction pathways, optimized the geometries of all species including transition states, and calculated the activation energies. icm.edu.pl Intrinsic Reaction Coordinate (IRC) calculations were used to confirm that the identified transition states correctly connect the reactants and products on the PES. icm.edu.pl A similar approach could be applied to study reactions of this compound, such as its oxidation, condensation with carbonyls to form hydrazones, or its role in catalytic cycles. DFT calculations have also been used to predict the activation energies for structural rearrangements in complex phenanthrene-based systems. chinesechemsoc.org

Quantum Chemical Investigations of Intermolecular Interactions

The behavior of molecules in condensed phases is governed by intermolecular interactions. Quantum chemistry offers a suite of tools to analyze and quantify these forces, which include hydrogen bonds, π-π stacking, CH-π interactions, and van der Waals forces.

For this compound, the phenanthrene core is capable of strong π-π stacking and dispersion interactions, while the hydrazine group can act as both a hydrogen bond donor (through its N-H groups) and acceptor (at the nitrogen lone pairs).

π-π and CH-π Interactions : Studies on phenanthrene derivatives have highlighted the importance of π-π interactions with aromatic amino acid residues in protein binding sites. researchgate.net The selective binding of a molecular host to phenanthrene over its isomer anthracene (B1667546) has been attributed to stronger CH···π interactions, with an energetic preference of 30 kJ mol⁻¹. acs.org

Hydrogen Bonding : The hydrazine moiety is expected to form strong hydrogen bonds. DFT calculations on related hydrazone systems have been used to analyze the stability imparted by intra- and intermolecular N-H···O hydrogen bonds. beilstein-journals.org

Other Interactions : Detailed analyses of the phenanthrene molecule itself have revealed attractive H-H interactions between the hydrogens at the C4 and C5 positions in the bay region. Hirshfeld surface analysis, a method to visualize and quantify intermolecular contacts, has been used to show how pressure enhances C-H and C-C (π-π) interactions in crystalline phenanthrene. rsc.org

These computational tools can be used to understand how this compound might self-assemble, bind to a biological target, or interact with a solvent.

Molecular Dynamics Simulations of Phenanthrene-Hydrazine Interactions in Solution or Materials

While quantum mechanics describes the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of large systems over time (from nanoseconds to microseconds). youtube.comyoutube.com MD relies on a 'force field,' a set of parameters that describes the potential energy of the system as a function of atomic positions.

MD simulations can provide insights into:

Solvation : How solvent molecules (e.g., water) arrange around this compound and the dynamics of this solvation shell.

Conformational Dynamics : How the flexible hydrazine group moves and rotates relative to the rigid phenanthrene core in solution.

Binding and Adsorption : How the molecule interacts with and binds to surfaces or larger molecules like proteins. For example, Grand Canonical Monte Carlo (GCMC), a related simulation technique, has been used to study the adsorption of phenanthrene on mesoporous MCM-41 material, revealing that the molecule lies flat on the pore surface. nih.gov Replica Exchange Molecular Dynamics (REMD) has been used to thoroughly sample the conformational space of an amyloid-β peptide when bound to a platinum-phenanthroline complex, showing how the complex induces helical structures and engages in specific π-stacking interactions. nih.gov

For this compound, MD simulations could be used to model its behavior in an aqueous solution to understand its solubility, or to simulate its interaction with a lipid bilayer to predict its ability to cross cell membranes.

Advanced Applications of Phenanthren 9 Yl Hydrazine Derived Systems in Chemical Sciences

Catalysis in Organic Transformations

The phenanthrene (B1679779) moiety, when conjugated with a hydrazine (B178648) or hydrazone group, provides a rich scaffold for developing novel catalysts. The nitrogen atoms of the hydrazone can act as effective coordination sites for transition metals, while the extended π-system of the phenanthrene ring can modulate the electronic properties of the resulting metal complexes.

Development of Hydrazone-Based Ligands for Transition Metal Catalysis

Hydrazones derived from phenanthrene are effective polydentate ligands capable of coordinating with various transition metals. chemistryjournal.net The synthesis of these ligands often involves the condensation reaction between a phenanthrene-based carbonyl compound and a hydrazine derivative. For instance, ruthenium(II) complexes have been synthesized using ligands such as 10-(2-(benzothiazol-2-yl)hydrazano)phenanthren-9(10H)-one (BTPQ) and 10-(2-(quinolin-2-yl)hydrazano)phenanthren-9(10H)-one (QHPQ). researchgate.net These ligands coordinate with the metal center, creating stable complexes that can be employed as catalysts. researchgate.net

The characterization of these metal-hydrazone complexes is typically performed using a suite of analytical and spectral methods, including elemental analysis, FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.net Such studies confirm that the hydrazone ligand coordinates to the metal ion through atoms like the azomethine nitrogen and carbonyl or hydroxyl oxygen, acting as tridentate ligands in many cases. researchgate.netjptcp.com The resulting complexes often exhibit a non-electrolytic nature. researchgate.net The development of these hydrazone-based ligands is a cornerstone of modern coordination chemistry, providing access to catalysts with tunable steric and electronic properties for a wide array of organic transformations. jptcp.comnih.gov

Table 1: Examples of Transition Metal Complexes with Hydrazone Ligands

| Ligand Type | Metal Ion | Characterization Methods | Coordination Mode | Ref. |

|---|---|---|---|---|

| Phenanthrenequinone (B147406) Hydrazone | Ru(II) | Elemental Analysis, Spectral Methods, XRD | Tridentate | researchgate.net |

| Halo-substituted Hydrazone | Zn(II) | NMR, FT-IR, UV-Vis, Mass Spec, TGA | Tridentate (ONO) | researchgate.net |

| Pyrazine-based Hydrazone | Mo(VI), W(VI) | Elemental Analysis, IR, NMR, TGA | Tridentate (ONO) | chemistryjournal.net |

Applications in Dehydrogenative Coupling and Azine Synthesis

Phenanthrene-derived hydrazone complexes have shown significant promise in catalytic reactions, particularly in the synthesis of azines (R₂C=N-N=CR₂). elsevierpure.com Azines are valuable compounds used as building blocks for N-heterocycles, functional polymers, and covalent organic frameworks (COFs). elsevierpure.comchemistryviews.org A highly efficient and atom-economical method for synthesizing symmetrical azines is through the direct dehydrogenative coupling of alcohols and hydrazine hydrate (B1144303), catalyzed by ruthenium(II) hydrazone complexes. researchgate.netelsevierpure.com

This reaction proceeds in a single step, often under aerobic conditions, and tolerates a wide variety of substituents on the starting alcohols, leading to good-to-excellent yields of the corresponding azines. researchgate.netelsevierpure.com The catalytic process is environmentally benign, with water or dihydrogen being the only byproduct. researchgate.netelsevierpure.com The mechanism suggests that the catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with hydrazine hydrate to form the azine. elsevierpure.com The use of ruthenium pincer complexes has been particularly effective, allowing the reaction to proceed even without a base. elsevierpure.com This catalytic protocol represents a greener alternative to traditional methods that often require harsher conditions or less atom-economical reagents. researchgate.netchemistryviews.org

Table 2: Ruthenium-Catalyzed Dehydrogenative Synthesis of Symmetrical Azines

| Starting Alcohol | Catalyst Loading (mol%) | Conditions | Isolated Yield (%) | Ref. |

|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | 0.5 | Toluene, 110°C, Base-free | 93 | elsevierpure.com |

| Benzyl (B1604629) alcohol | 0.5 | Toluene, 110°C, Base-free | 91 | elsevierpure.com |

| 3-(Dimethylamino)benzyl alcohol | 1.0 | Toluene, 110°C, Base-free | 75 | elsevierpure.com |

Role in Photoredox Catalysis and Electron Transfer Processes

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, generating reactive radical intermediates for organic synthesis. beilstein-journals.orgacs.orgnih.gov This approach allows for reactions to occur under mild conditions, using light as a traceless reagent. beilstein-journals.orguni-regensburg.de Phenanthrene derivatives are well-suited for photoredox applications due to their ability to absorb light and engage in electron transfer processes. uni-regensburg.deresearchgate.net

In a typical photoredox cycle, a photocatalyst (PC) absorbs a photon to reach an excited state (*PC), which is both a stronger oxidant and a stronger reductant than its ground state. beilstein-journals.orguni-regensburg.de This excited state can then undergo either oxidative or reductive quenching.

Reductive Quenching: The *PC accepts an electron from a donor, and the resulting reduced photocatalyst (PC•⁻) donates an electron to a substrate.

Oxidative Quenching: The *PC donates an electron to an acceptor, and the resulting oxidized photocatalyst (PC•⁺) accepts an electron from a substrate. beilstein-journals.org

While direct studies on phenanthren-9-yl-hydrazine in photoredox catalysis are specific, the core structure is highly relevant. The photoexcitable phenanthrene unit can serve as the light-harvesting component. The hydrazine or hydrazone moiety, being electron-rich, can act as an intramolecular electron donor. In systems like photoactivatable probes, a photoinduced electron transfer (PET) from the hydrazone to the phenanthrene fluorophore is responsible for fluorescence quenching in the initial state. researchgate.net This same principle of light-induced electron transfer is the foundation of photoredox catalysis, suggesting that phenanthrene-hydrazone systems could be designed to act as integrated photocatalysts, where light absorption and electron donation are performed by different parts of the same molecule. beilstein-journals.orgresearchgate.net

Chemical Sensing and Probe Development

The inherent fluorescence of the phenanthrene ring system makes it an excellent fluorophore for the development of chemical sensors and probes. By functionalizing the phenanthrene core with a hydrazine-based receptor, scientists can create molecules that exhibit changes in their optical properties upon interaction with specific analytes.

Design and Synthesis of Photoactivatable Fluorescent Probes

Photoactivatable fluorescent probes (PFPs), also known as photocaged probes, are powerful tools for bioimaging as they allow for precise spatiotemporal control over fluorescence. researchgate.net These probes are initially non-fluorescent (caged) and can be "turned on" by irradiation with a specific wavelength of light. researchgate.net

A novel class of PFPs has been developed based on phenanthrene formaldehyde (B43269) hydrazone. researchgate.net These probes, such as FS1 and FS2, are synthesized via a straightforward one-step reaction between phenanthrene-9-carbaldehyde (B133539) and a substituted hydrazine (e.g., phenylhydrazine (B124118) or nitrophenylhydrazine). researchgate.net In their initial state, the probes exhibit quenched fluorescence due to a photoinduced electron transfer (PET) process from the hydrazone moiety to the excited phenanthrene fluorophore. researchgate.net Upon exposure to UV light, the hydrazone bond undergoes photolysis, breaking the molecule into two parts and releasing the highly fluorescent phenanthrene formaldehyde. researchgate.net This cleavage disrupts the PET process, causing a significant restoration of fluorescence. This "light-on" mechanism provides a high signal-to-background ratio, making these probes effective for applications in live-cell imaging. researchgate.net

Table 3: Properties of Phenanthrene-Hydrazone Based Photoactivatable Probes

| Probe | Synthesis Reactants | Activation | Mechanism | Application | Ref. |

|---|---|---|---|---|---|

| FS1 | Phenanthrene-9-carbaldehyde + Phenylhydrazine | UV Light | Photolysis of hydrazone bond, disruption of PET | Live-cell imaging | researchgate.net |

Development of Fluorescent Chemosensors for Specific Analytes

Fluorescent chemosensors are designed to signal the presence of specific chemical species, such as metal ions or small molecules, through a detectable change in their fluorescence. researchgate.netmdpi.com Phenanthrene-based systems, including those derived from this compound, are widely used for this purpose. researchgate.netresearchgate.net The hydrazone unit provides a versatile binding site for analytes, while the phenanthrene unit serves as the fluorescent reporter.

The sensing mechanism often relies on modulating processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.netmdpi.com For example, a sensor might be designed to be weakly fluorescent in its free state due to PET from the receptor to the fluorophore. Upon binding a target analyte (e.g., a metal cation like Zn²⁺ or Cu²⁺), the electron-donating ability of the receptor is suppressed, which inhibits the PET process and "turns on" the fluorescence of the phenanthrene core. researchgate.netmdpi.com

Hydrazine itself is a toxic and environmentally harmful chemical, and fluorescent probes have been developed for its detection. rsc.orgnih.govmdpi.com Probes based on various fluorophores can detect hydrazine with high selectivity and sensitivity, with some exhibiting detection limits in the nanomolar range. rsc.orgnih.gov Phenanthrene-hydrazone scaffolds are particularly adept at detecting metal ions. For instance, phenanthroline-based sensors have been used for the selective detection of Cu²⁺ through fluorescence quenching, with detection limits well below WHO guidelines. researchgate.net Similarly, hydrazine-carbothioamide-based probes have been successfully used for the selective fluorescent detection of Zn²⁺ in various media, including water samples and zebrafish. mdpi.com

Table 4: Examples of Phenanthrene-Scaffold Based Fluorescent Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Ref. |

|---|---|---|---|---|

| Phenanthroline-based | Cu²⁺ | Fluorescence quenching (ICT/LMCT) | 0.87 μM | researchgate.net |

| Hydrazine-carbothioamide | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.39 μM | mdpi.com |

| Phenanthro[9,10-d]imidazole | Cu²⁺ | Turn-on (AIE/ESIPT) | Not specified | researchgate.net |

Derivatization Reagents in Advanced Analytical Techniques

This compound and its derivatives have emerged as versatile reagents in advanced analytical techniques, offering enhanced sensitivity and selectivity for the detection of various analytes. Their utility stems from the reactive hydrazine moiety, which can readily react with carbonyl compounds, and the inherent spectroscopic properties of the phenanthrene core.

Mass-Tagging Strategies for Ultra-Sensitive LC-MS/MS Analysis

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can be employed not only to improve chromatographic separation but also to enhance ionization efficiency and provide a specific "mass tag" for sensitive and selective detection. While direct evidence for this compound is emerging, the closely related compound, 9,10-phenanthrenequinone, has been successfully used as a mass-tagging reagent for the ultra-sensitive analysis of aliphatic aldehydes. researchgate.net

This suggests a strong potential for this compound to be used in a similar fashion. The strategy involves reacting the hydrazine with the target analyte to introduce the phenanthrene group. In the mass spectrometer, this phenanthrene-tagged molecule will have a distinct mass-to-charge ratio (m/z) and can be selectively monitored. During tandem mass spectrometry (MS/MS), the tagged molecule is fragmented, and a specific fragment ion corresponding to the phenanthrene tag can be detected. This specific fragmentation pattern provides a high degree of certainty in the identification and quantification of the analyte, even in complex biological matrices. nih.govnih.gov

The use of an isotopically labeled version of this compound (e.g., with ¹³C or ¹⁵N) can further enhance the accuracy of quantification through isotope dilution mass spectrometry. nih.gov

| Parameter | Description | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Strategy | Introduction of a specific mass tag to the analyte | researchgate.net |

| Potential Reagent | This compound | |

| Advantage | Enhanced ionization efficiency and selective detection through specific fragmentation patterns | nih.govnih.gov |

Strategies for Chiral Derivatization

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is a significant challenge in analytical chemistry. One effective strategy is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques. nih.govmdpi.comscielo.org.mxamericanpharmaceuticalreview.com

To create a chiral version of this compound, a chiral center can be introduced into the molecule. One common approach is to use a chiral amine or amino acid to functionalize the phenanthrene core before introducing the hydrazine group. For example, reacting a phenanthrene derivative with a chiral amino acid would result in a chiral phenanthrene scaffold, which can then be converted to the corresponding chiral hydrazine. nih.gov

These newly synthesized chiral phenanthren-yl-hydrazine reagents can then be used to derivatize racemic mixtures of carbonyl compounds. The resulting diastereomeric hydrazones can be separated by HPLC, allowing for the quantification of each enantiomer of the original analyte. The choice of the chiral auxiliary on the hydrazine reagent can influence the resolution of the diastereomers. nih.gov

| Parameter | Description | Reference |

| Technique | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | mdpi.comscielo.org.mxamericanpharmaceuticalreview.com |

| Strategy | Formation of diastereomers from enantiomers using a chiral derivatizing agent | nih.gov |

| Potential Reagent | Chiral this compound derivatives | |

| Advantage | Enables the separation and quantification of individual enantiomers in a racemic mixture | nih.gov |

Intermediates in Complex Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The reactivity of the hydrazine moiety allows for its participation in several named reactions and cyclization strategies. tandfonline.comnih.govwikipedia.orgbyjus.comscispace.com

A prominent example is the Fischer indole (B1671886) synthesis, a classic method for preparing indoles. wikipedia.orgbyjus.commdpi.comresearchgate.net In this reaction, this compound is reacted with a ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes a academie-sciences.fracademie-sciences.fr-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield a phenanthrene-fused indole derivative. These complex heterocyclic systems are of interest in medicinal chemistry and materials science. wikipedia.orgbyjus.commdpi.comresearchgate.net

Furthermore, this compound can be used to synthesize other fused heterocyclic systems. For instance, its reaction with dicarbonyl compounds can lead to the formation of phenanthro[9,10-e] Current time information in Bangalore, IN.nih.govrsc.orgtriazines. tandfonline.comnih.gov These compounds are being investigated for their potential biological activities. The synthesis of 7,8,9,10-tetrahydrotribenzo[c,f,h]cinnoline through the cyclization of 2-[2-(phenanthren-9-yl)hydrazono]cyclohexanone is another example of its utility. scispace.com

| Reaction | Reactants | Product | Reference |

| Fischer Indole Synthesis | This compound, Ketone/Aldehyde | Phenanthrene-fused indole | wikipedia.orgbyjus.commdpi.comresearchgate.net |

| Triazine Synthesis | This compound, Dicarbonyl compound | Phenanthro[9,10-e] Current time information in Bangalore, IN.nih.govrsc.orgtriazine | tandfonline.comnih.gov |

| Cinnoline Synthesis | 2-[2-(phenanthren-9-yl)hydrazono]cyclohexanone | 7,8,9,10-Tetrahydrotribenzo[c,f,h]cinnoline | scispace.com |

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the phenanthrene scaffold make it a desirable building block for advanced materials. Derivatives of this compound are being explored for their potential in the development of novel optoelectronic materials. academie-sciences.fracs.orggoogle.com

Development of Optoelectronic Materials

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Phenanthrene derivatives are attractive candidates for use in OLEDs due to their high thermal stability and excellent photoluminescent properties. academie-sciences.frnih.govrsc.orgingentaconnect.comoptica.orgresearchgate.net

This compound can serve as a precursor for the synthesis of more complex phenanthrene-based molecules for optoelectronic applications. By reacting the hydrazine with other aromatic or heterocyclic moieties, new materials with tailored electronic properties can be created. These materials can function as emitters, hosts, or charge-transporting layers in OLED devices. academie-sciences.frnih.govrsc.orgingentaconnect.comoptica.orgresearchgate.net For example, the synthesis of phenanthro[9,10-d]triazole and imidazole (B134444) derivatives has led to the development of high-triplet-energy host materials for blue phosphorescent OLEDs. rsc.org The goal is to develop materials that exhibit high efficiency, long operational lifetimes, and specific emission colors. academie-sciences.frnih.govrsc.orgingentaconnect.comoptica.orgresearchgate.net

| Application Area | Material Type | Desired Properties | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Emitters, Host materials, Charge-transporting layers | High thermal stability, High photoluminescence quantum yield, Tunable electronic properties | academie-sciences.frnih.govrsc.orgingentaconnect.comoptica.orgresearchgate.net |

| Organic Semiconductors | p-type or n-type semiconductors | Good charge carrier mobility, Defined energy levels (HOMO/LUMO) | mpg.de |

| Molecular Switches | Photochromic or electrochromic materials | Reversible changes in properties upon external stimuli | acs.org |

Engineering of Molecular Switches and Actuators

The strategic design of molecular systems that can reversibly interconvert between two or more stable or metastable states in response to external stimuli is a cornerstone of nanotechnology. These systems, known as molecular switches, are fundamental to the development of molecular machines and responsive materials. When the structural changes accompanying the switching process can be harnessed to perform work on the nanoscale, these molecules are termed molecular actuators. Derivatives of this compound have emerged as a promising platform for the construction of such dynamic molecular systems, primarily through the formation of hydrazone-based switches.

The core of their function lies in the reversible isomerization of the carbon-nitrogen double bond (C=N) of the hydrazone moiety, which can be triggered by various stimuli, most notably light (photochromism) and changes in pH (acidochromism). acs.orgacs.orgnih.gov The phenanthrene unit, with its extended π-conjugated system, plays a crucial role in modulating the electronic and, consequently, the switching properties of these molecules.

Photochromic Switching of Phenanthrene-Hydrazone Systems

Photochromic hydrazones derived from this compound can be engineered to undergo E/Z isomerization upon irradiation with light of specific wavelengths. acs.orggoogle.com For instance, a hydrazone in its more stable Z-isomer state can be converted to the E-isomer by exposure to UV or visible light. acs.org This process is often accompanied by a significant change in the absorption spectrum of the molecule, leading to a visible color change. acs.org The reverse isomerization, from E to Z, can be triggered by irradiation with a different wavelength of light or, in some cases, by thermal relaxation. acs.orggoogle.com

A key advantage of many hydrazone-based switches is their bistability, meaning both isomers can be stable under ambient conditions, with very long thermal half-lives for the metastable state, sometimes reaching thousands of years at room temperature. google.comacs.org This property is essential for applications such as data storage.

Research into phenanthrene formaldehyde hydrazones has demonstrated their utility as photoactivatable fluorescent probes. researchgate.net In these systems, the hydrazone initially exists in a quenched fluorescence state. Upon exposure to specific UV wavelengths, the hydrazone bond undergoes photolysis, releasing a highly fluorescent phenanthrene derivative. researchgate.net This represents an "ON/OFF" fluorescence switching capability, a desirable trait for sensing and imaging applications.

Table 1: Photochemical Properties of a Representative Hydrazone-Based Molecular Switch

| Property | Z-Isomer | E-Isomer | Reference |

|---|---|---|---|

| Absorption Maximum (λmax) | 395 nm | 343 nm | acs.org |

| Molar Absorptivity (ε) | 14,600 M-1cm-1 | 13,800 M-1cm-1 | acs.org |

| Quantum Yield (ΦZ→E) | 32.0 ± 0.9% | - | acs.org |

| Quantum Yield (ΦE→Z) | - | 6.9 ± 0.3% | acs.org |

| Fluorescence | Emissive (ON) | Quenched (OFF) | acs.org |

Note: Data presented is for a representative hydrazone switch and illustrates typical values. Specific values for this compound derivatives would depend on the exact molecular structure.

pH-Responsive Switching and Actuation

The hydrazone moiety is also sensitive to pH. The nitrogen atoms in the hydrazone linkage can be protonated or deprotonated, leading to significant changes in the electronic structure and geometry of the molecule. nih.govnih.gov This acid/base-induced switching can alter the C=N bond configuration, effectively rotating parts of the molecule relative to each other. nih.gov

This conformational change is the basis for molecular actuation. The large-scale, directional motion resulting from the collective switching of many molecules integrated into a material, such as a polymer or a crystal, can generate mechanical force. For example, the isomerization from a planar to a more twisted state can induce bending, expansion, or contraction in a material. chinesechemsoc.org

While direct studies on actuators built from this compound are limited, research on analogous phenanthrene-based systems demonstrates the principle. For instance, phenanthrene-extended phenazine (B1670421) dications undergo significant conformational changes upon redox switching, which is a proposed mechanism for molecular actuation. acs.orgnih.govresearchgate.net The reversible oxidation and reduction lead to a change from a distorted to a more planar structure, which could be harnessed for mechanical work. acs.orgacs.org The integration of phenanthrene-hydrazone units into polymer backbones or liquid crystal phases could similarly translate their pH- or light-induced isomerization into macroscopic motion.

Table 2: Research Findings on Stimuli-Responsive Phenanthrene and Hydrazone Systems

| System | Stimulus | Observed Change | Potential Application | Reference(s) |

|---|---|---|---|---|

| Phenanthrene Formaldehyde Hydrazone | UV Light | Photolysis and fluorescence restoration | Photoactivatable fluorescent probes, optical data storage | researchgate.net |

| General Hydrazone Switches | Light (e.g., 442 nm) | E/Z Isomerization, change in absorption and fluorescence | Molecular switches, smart materials, photopharmacology | acs.orgacs.orggoogle.com |

| Quinolinyl-Based Hydrazone | pH (Acid/Base) | Configurational change (E to Z-H+) | pH-responsive switches, molecular rotors | nih.gov |

| Phenanthrene-Extended Phenazine | Redox (Oxidation/Reduction) | Conformational change, marked electrochromism | Electrochromic switches, molecular actuators | acs.orgnih.govresearchgate.netacs.org |

The engineering of molecular switches and actuators based on this compound derivatives leverages the robust photo- and acido-chromic properties of the hydrazone group, enhanced and modulated by the electronic characteristics of the phenanthrene scaffold. Future research is expected to focus on integrating these molecular switches into larger, organized systems to realize their full potential in areas ranging from smart materials and drug delivery to molecular robotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Phenanthren-9-YL-hydrazine, and how can purity be optimized?

- Methodology : this compound can be synthesized via diazotization of phenanthren-9-amine followed by reduction, analogous to phenylhydrazine synthesis. Key steps include controlling temperature (0–5°C during diazotization) and pH (6.2–6.7 for reduction) . Purification involves recrystallization or column chromatography, with purity verified via HPLC (using 0.1 M HCl as a mobile phase) .

- Optimization : Use zinc powder and diatomaceous earth for filtration to remove impurities . Monitor reaction progress with TLC or UV-Vis spectroscopy.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- IR Spectroscopy : Confirm N–H and C=N stretches (e.g., 3300 cm⁻¹ for N–H, 1600 cm⁻¹ for C=N) .

- NMR : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and hydrazine protons (δ 3.0–5.0 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software for precise bond-length analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives (e.g., hydrazones)?

- Experimental Design :

- Solvent Selection : Use ethanol or methanol for hydrazone formation; heating at 60–80°C for 1.5–3 hours ensures completion .

- Catalysis : Explore palladium catalysts (e.g., Pd(OAc)₂) for regioselective C–N bond formation, as seen in allylamine synthesis .

- Workup : Isolate derivatives via vacuum filtration and characterize melting points to assess crystallinity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Analysis Workflow :

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations).

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond angles/planarity .

- Contaminant Check : Re-run synthesis if unexpected peaks arise, ensuring reagents (e.g., HCl) are stoichiometrically controlled .

Q. What safety protocols are essential for handling this compound in the lab?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and goggles; use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles under nitrogen to prevent oxidation .

- Disposal : Neutralize waste with 10% NaOH before disposal to mitigate aquatic toxicity .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?

- Validation Steps :

- Calibration : Prepare six-point calibration curves using phenylhydrazine hydrochloride as a reference (absorbance at 450 nm) .

- Recovery Tests : Spike samples with known concentrations and measure recovery rates (target: 95–105%) .

- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) using low-concentration standards .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Approaches :

- Intermediate Stabilization : Protect hydrazine groups with Boc or Fmoc during subsequent reactions .

- Flow Chemistry : Implement continuous-flow systems to minimize degradation of light-sensitive intermediates .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Tools :

- DFT Calculations : Simulate transition states for nucleophilic attack (e.g., on carbonyl groups) using Gaussian or ORCA .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.